2-(Boc-氨基)-3-苯基丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

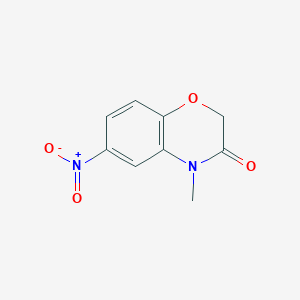

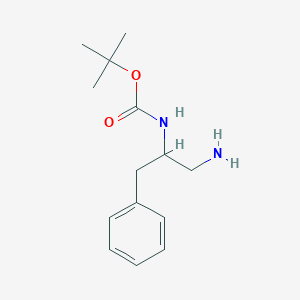

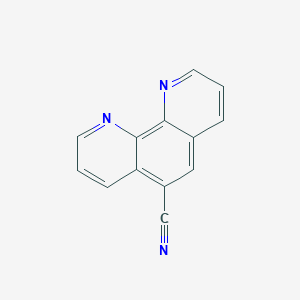

2-(Boc-amino)-3-phenylpropylamine is a compound that contains a Boc-protected amino group . The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases . The Boc group can be removed under acidic conditions .

Synthesis Analysis

The formation of Boc-protected amines, such as 2-(Boc-amino)-3-phenylpropylamine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . There are several methods for the Boc protection of amines, including the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst , and perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a catalyst .Molecular Structure Analysis

The molecular structure of 2-(Boc-amino)-3-phenylpropylamine would consist of a phenylpropylamine core with a Boc-protected amino group. The Boc group consists of a carbamate functionality with a tert-butyl group .科学研究应用

光催化增强

一项研究讨论了基于 (BiO)2CO3 (BOC) 的光催化剂的特性,强调了在可见光下增强光催化性能的改性策略。尽管这项研究提到了不同的 BOC,但它强调了化合物结构修饰在环境修复和能量转换等领域提高实用性中的重要性 (Ni et al., 2016)。

生物活性化合物开发

对含硼化合物 2-氨基乙基二苯基硼酸的研究,探讨了其对人体的作用,包括调节免疫和心血管系统。这项研究说明了与 2-(Boc-氨基)-3-苯基丙胺在结构上相似的化合物在开发针对多种疾病的治疗工具方面的潜力 (Rosalez et al., 2019)。

农业和生物医学应用

氨基酸及其衍生物在从增强作物抗逆性到开发新的医疗方法的各种应用中至关重要。例如,应用茚三酮反应分析氨基酸、肽和蛋白质,强调了氨基酸衍生物在科学研究中的重要性,指出了 2-(Boc-氨基)-3-苯基丙胺的潜在应用领域 (Friedman, 2004)。

电化学传感器开发

使用导电聚合物和分子印迹聚合物创建传感器和生物传感器以进行氨基酸的电化学检测,证明了 2-(Boc-氨基)-3-苯基丙胺等化合物在分析化学中的相关性,特别是在食品安全和医学诊断方面 (Dinu & Apetrei, 2022)。

作用机制

Target of Action

It’s known that boc-protected amines, such as this compound, are often used in peptide synthesis . They can accommodate two protective groups, making them unique and versatile in biochemical applications .

Mode of Action

The Boc group in 2-(Boc-amino)-3-phenylpropylamine is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This compound can be used in the synthesis of bifunctional azobenzene glycoconjugates .

Biochemical Pathways

Boc-protected amines are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

The boc group is known for its stability, which could potentially influence the bioavailability of the compound .

Result of Action

The compound’s ability to act as a bifunctional cross-linker in the synthesis of bifunctional azobenzene glycoconjugates suggests it may play a role in the formation of complex molecular structures .

Action Environment

The stability of the boc group towards most nucleophiles and bases suggests that it may be resistant to various environmental conditions .

安全和危害

While specific safety and hazard information for 2-(Boc-amino)-3-phenylpropylamine is not available in the retrieved sources, chemicals with Boc-protected amino groups can generally be considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target organ .

未来方向

The use of Boc-protected amines, such as 2-(Boc-amino)-3-phenylpropylamine, is likely to continue in the field of peptide synthesis due to the useful properties of the Boc group . Future research may focus on developing more efficient methods for the Boc protection of amines, as well as exploring new applications for Boc-protected amines in the synthesis of complex organic molecules .

属性

IUPAC Name |

tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZRJEOMDFKIJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465158 |

Source

|

| Record name | 2-(Boc-amino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1222902-68-2 |

Source

|

| Record name | 2-(Boc-amino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)

![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)

![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)

![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)